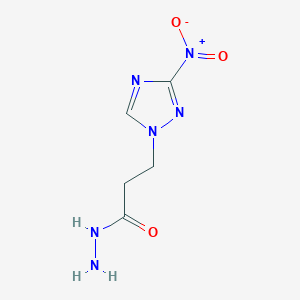

3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide

Übersicht

Beschreibung

The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . These compounds are often used in the synthesis of various energetic materials .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents. For example, the synthesis of [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .Molecular Structure Analysis

The molecular structure of these compounds often involves a 1,2,4-triazole ring with various substituents. The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, often involving the nitro group or the triazole ring. The exact reactions would depend on the specific compound and conditions .Physical and Chemical Properties Analysis

These compounds are often thermally stable, with decomposition temperatures ranging from 147 to 228 °C. They also exhibit acceptable densities (1.77–1.80 g/cm³) and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks and Catalysis

One notable application of compounds related to 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is in the development of metal-organic frameworks (MOFs) that serve as efficient and recyclable catalysts. For instance, the assembly of related compounds with Cu(II) has led to the creation of a new MOF, which demonstrates promising catalytic properties for the chemo- and regio-selective enamination of β-ketoesters with excellent yields and selectivity (Zhao et al., 2013).

Energetic Materials Development

The compound and its derivatives have also been explored for their potential in creating energetic materials. Research includes the synthesis of substituted furazans and other nitrogen-rich compounds that exhibit optimal oxygen balance and significant enthalpies of formation, suggesting their applicability in solid composite propellants and other energetic formulations (Gulyaev et al., 2021). These materials have been noted for their thermal stability and promising properties as high-performance insensitive energetic compounds, making them suitable for applications in explosives and propellants (Liu et al., 2022).

Synthesis of Nitrogen-Rich Compounds

Research on the synthesis of imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators has demonstrated the influence of azole rings and various substituent groups on their physicochemical properties. These compounds possess high positive heats of formation due to the energy contribution from their molecular backbones, indicating their utility in energy-related applications (Srinivas et al., 2014).

Green Oxidizers for Solid Rocket Propellants

Another area of application is the development of green oxidizers for solid rocket propellants. Research into compounds containing the 3-nitro-1H-1,2,4-triazole moiety has led to the discovery of materials that offer a practical alternative to ammonium perchlorate. These materials exhibit high densities, positive oxygen balance, and high specific impulse, highlighting their potential as environmentally friendly and high-performance oxidizers (Zhao et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety have been known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes .

Mode of Action

Compounds with a similar structure have been used for esterifications of amino acids with very low racemization .

Biochemical Pathways

The synthesis of related compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other compounds, leading to the formation of various substituted furazans .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

They have been estimated as potential components of solid composite propellants .

Action Environment

The action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide can be influenced by various environmental factors. For instance, related compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . .

Eigenschaften

IUPAC Name |

3-(3-nitro-1,2,4-triazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O3/c6-8-4(12)1-2-10-3-7-5(9-10)11(13)14/h3H,1-2,6H2,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJYGKBYLBOYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

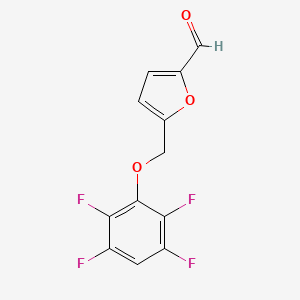

C1=NC(=NN1CCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3286766.png)

![5-[(4-Iodophenoxy)methyl]-2-furaldehyde](/img/structure/B3286786.png)

![5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3286794.png)

![Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3286808.png)

![3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde](/img/structure/B3286811.png)

![3-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3286822.png)

![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)

![3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286838.png)